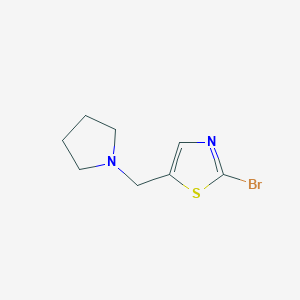

2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2S |

|---|---|

Molecular Weight |

247.16 g/mol |

IUPAC Name |

2-bromo-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole |

InChI |

InChI=1S/C8H11BrN2S/c9-8-10-5-7(12-8)6-11-3-1-2-4-11/h5H,1-4,6H2 |

InChI Key |

QAMUBCOGTSVDFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(S2)Br |

Origin of Product |

United States |

Elucidation of Structure Activity Relationships Sar for 2 Bromo 5 Pyrrolidin 1 Ylmethyl Thiazole Derivatives

Impact of the 2-Bromo Substituent on Biological Activity and Pharmacophore Interactions

The substituent at the 2-position of the thiazole (B1198619) ring plays a pivotal role in modulating the electronic properties and interaction capabilities of the entire molecule. The bromine atom in 2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole is an electron-withdrawing group, which influences the reactivity and aromaticity of the thiazole ring. globalresearchonline.net Halogen atoms are often incorporated into drug candidates to enhance biological activity, and their effects can be multifaceted.

Pharmacophore Contributions of the 2-Bromo Group:

Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein. This directional interaction can be a key factor in achieving high-affinity binding and selectivity.

Metabolic Stability: The C-Br bond can influence the metabolic stability of the compound. In some cases, replacing a metabolically labile hydrogen atom with a halogen can block oxidation, thereby increasing the molecule's half-life. wikipedia.org

In broader SAR studies of thiazole derivatives, the nature of the substituent at the 2-position is critical. For instance, in a series of 2-aminothiazoles developed as antitubercular agents, modifications at the N-2 position with substituted benzoyl groups led to a significant improvement in activity, highlighting the flexibility and importance of this position for molecular recognition. nih.gov While this involves a different functional group, it underscores that the 2-position is a key handle for modulating biological response. Pharmacophore models for other thiazole derivatives frequently identify features at or near the 2-position as being critical for activity, often involving hydrogen bond acceptors or hydrophobic groups. lew.rothaiscience.info The bromo group can fulfill the requirement for a hydrophobic feature and potentially engage in specific halogen bonding, thus anchoring the ligand into its binding site.

Role of the Pyrrolidin-1-ylmethyl Group in Molecular Recognition and Biological Efficacy

The pyrrolidin-1-ylmethyl group at the C-5 position introduces several important features that are crucial for molecular recognition and biological efficacy. This substituent provides both a defined three-dimensional structure and a basic nitrogen center, which can be vital for receptor interaction.

Three-Dimensionality and Conformational Rigidity: The five-membered, non-planar pyrrolidine (B122466) ring adds significant three-dimensional character to the molecule. nih.gov This contrasts with flat aromatic rings and allows for a more precise and efficient exploration of the three-dimensional space within a binding pocket. nih.gov The saturated nature of the ring, which undergoes a phenomenon known as "pseudorotation," provides a defined but flexible conformation that can adapt to the target protein surface. nih.gov

Basicity and Hydrogen Bonding: The nitrogen atom within the pyrrolidine ring is basic and, under physiological conditions, is likely to be protonated. This positive charge can form a strong ionic interaction or a hydrogen bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor. This type of interaction is often a key determinant of high-affinity binding.

Hydrophobic Interactions: The methylene (B1212753) carbons of the pyrrolidine ring and the linker provide a hydrophobic surface that can engage with nonpolar regions of the binding site, further contributing to affinity.

The importance of the pyrrolidine scaffold is well-documented in drug discovery. mdpi.com In SAR studies of other heterocyclic compounds, the replacement of simpler N,N-dialkylamino groups with a cyclic pyrrolidinyl moiety has been shown to be a beneficial modification. wikipedia.org This is often attributed to the reduced conformational flexibility of the cyclic system, which can decrease the entropic penalty upon binding.

Influence of the Thiazole Core Substitutions on Binding Affinity and Selectivity

The thiazole core acts as the central scaffold, and its substitution pattern at other available positions (primarily C-4) dramatically influences binding affinity and selectivity. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution across the thiazole ring, affecting its ability to participate in pi-stacking, hydrogen bonding, or dipole-dipole interactions. globalresearchonline.netnih.gov

SAR studies on various thiazole series have consistently shown that the type and position of substituents are critical. For example, in one study on 2-aminothiazole (B372263) derivatives, a 2-pyridyl moiety at the C-4 position was found to be intolerant to modification, suggesting it is essential for activity. nih.gov In another series of antimicrobial thiazoles, substitution with a p-bromophenyl group at the C-4 position increased antifungal activity. nih.gov

The data in the table below, compiled from various studies on biologically active thiazole derivatives, illustrates how different substituents on the thiazole core can modulate activity.

| Derivative Series | Substituent (Position) | Effect on Activity | Reference Compound Activity | Modified Compound Activity |

|---|---|---|---|---|

| Antitubercular 2-Aminothiazoles | 4-(2-pyridyl) | Essential for activity | Hit Compound (MIC > 128 µM) | Optimized Lead (MIC = 0.024 µM) |

| Antifungal Thiazolyl-Pyrazolines | 4-(p-bromophenyl) | Increased antifungal activity | Unsubstituted Phenyl (MIC = 15.6 µg/mL) | p-bromophenyl (MIC = 3.9 µg/mL) |

| Anticancer Thiazoles | 5-Acyl group | Conferred antibacterial activity | 5-H (Inactive) | 5-Acetyl (Active) |

| AChE Inhibitors | 4-(p-methoxyphenyl) | Optimal for activity | 4-methylphenyl (Low Activity) | 4-methoxyphenyl (IC50 = 103.24 nM) |

These examples demonstrate that small changes to the substitution pattern on the thiazole ring can lead to large variations in biological potency and even the type of activity observed. nih.govnih.govacs.org

Conformational Analysis and its Correlation with Observed Biological Profiles

Key conformational features include:

Rotation around the Thiazole-CH₂ Bond: The bond connecting the thiazole C-5 position to the CH₂-N linker allows for rotation. The preferred dihedral angle will position the pyrrolidine group in a specific orientation relative to the thiazole plane, which can be crucial for aligning with interaction points in a receptor.

Pyrrolidine Ring Pucker: As a non-planar five-membered ring, the pyrrolidine scaffold exists in various "envelope" and "twisted" conformations. nih.gov The specific pucker adopted can influence the spatial orientation of the atoms and, consequently, how the group fits into a binding site.

Co-planarity of Aromatic Systems: In derivatives where an additional aromatic ring is added (e.g., at the C-4 position), the dihedral angle between the thiazole and the other ring can be important. Studies have shown that in some crystal structures, thiazole and adjacent phenyl rings are nearly co-planar, which may facilitate optimal stacking interactions. nih.gov

Computational studies on related heterocyclic compounds have shown that energetically favorable, low-energy conformers are often the ones responsible for biological activity. nih.gov A molecule that is highly flexible may have a significant entropic cost upon binding, whereas a more constrained molecule that is "pre-organized" in its bioactive conformation may exhibit higher affinity. Therefore, understanding the conformational preferences of these derivatives is essential for rationalizing observed biological profiles and for designing new analogues with improved potency.

Exploration of Isosteric and Bioisosteric Modifications around the Core Structure

Isosteric and bioisosteric replacements are a cornerstone of drug design, used to fine-tune a molecule's properties without drastically altering its core structure. wikipedia.org This strategy can be applied to each of the three key components of this compound to optimize its activity, selectivity, or pharmacokinetic properties.

Potential Bioisosteric Replacements:

For the 2-Bromo Substituent:

Classical Isosteres: Other halogens like Chlorine (Cl) or Fluorine (F) could be used. Fluorine is smaller and more electronegative, while chlorine is of similar size to a methyl group. wikipedia.org

Non-Classical Bioisosteres: A cyano (-CN) group can mimic the electronic properties of a halogen. A trifluoromethyl (-CF₃) group can serve as a bioisostere for a tert-butyl group, offering a metabolically stable hydrophobic moiety. cambridgemedchemconsulting.com

For the Thiazole Core:

Ring Equivalents: Other five-membered aromatic heterocycles are common bioisosteres for thiazole. researchgate.net These include oxazole (B20620), isoxazole, pyrazole, or thiophene. Each replacement would alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the core scaffold. For example, replacing the thiazole core with an oxazole was found to decrease inhibitory activity in one study, highlighting the superiority of the thiazole ring for that specific target. nih.gov

For the Pyrrolidin-1-ylmethyl Group:

Ring Size Variation: The pyrrolidine ring could be replaced with other saturated heterocycles like piperidine (B6355638) (6-membered) or azetidine (B1206935) (4-membered). This would alter the geometry and basicity of the nitrogen atom.

Heteroatom Variation: Replacing a CH₂ group in the pyrrolidine ring with an oxygen (to give an oxazolidine) or sulfur (thiazolidine) would change the polarity and hydrogen bonding potential.

Acyclic Analogues: Replacing the pyrrolidine with acyclic amines, such as a diethylamino or isopropylamino group, would increase conformational flexibility, which could be either beneficial or detrimental to activity. wikipedia.org

The table below summarizes some potential bioisosteric modifications and the rationale behind them.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| 2-Bromo | -Cl, -F, -CN, -CF₃ | Modulate size, electronics, lipophilicity, and metabolic stability. |

| Thiazole Ring | Oxazole, Pyrazole, Thiophene | Alter H-bonding pattern, dipole moment, and pi-stacking interactions. |

| Pyrrolidine Ring | Piperidine, Morpholine | Modify ring size, conformation, basicity, and polarity. |

| Pyrrolidine Ring | Acyclic Amines (e.g., -N(Et)₂) | Increase conformational flexibility to probe binding site. |

Each of these modifications provides a route to systematically probe the SAR of the this compound scaffold, potentially leading to the discovery of derivatives with superior therapeutic properties.

Mechanistic Investigations and Biological Target Identification of 2 Bromo 5 Pyrrolidin 1 Ylmethyl Thiazole Analogs

Identification of Putative Molecular Targets through High-Throughput Screening and Ligand-Based Approaches

The initial step in characterizing the mechanism of action for novel compounds like 2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole analogs often involves broad screening techniques to identify potential biological targets. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a multitude of biological assays, providing a preliminary landscape of their activity. For thiazole (B1198619) derivatives, HTS campaigns have been instrumental in identifying hits against various target classes, including enzymes and receptors.

Complementing experimental screening, ligand-based virtual screening has proven to be a valuable computational approach. By analyzing the chemical features of known active molecules, this method can identify other compounds within a library that are likely to interact with the same target. For thiazole-containing compounds, ligand-based approaches have been employed to discover novel chemotypes for specific targets, such as muscarinic acetylcholine (B1216132) receptors. This strategy leverages existing structure-activity relationship (SAR) data to guide the search for new bioactive molecules.

While specific HTS data for this compound is not extensively published, the broader class of 2-aminothiazoles has been identified as "frequent hitters" in screening campaigns, suggesting a propensity for these scaffolds to interact with a variety of biological targets. This necessitates careful follow-up studies to distinguish specific, high-affinity interactions from non-specific or promiscuous binding.

Enzymatic Inhibition and Receptor Modulation Studies

Following the identification of putative targets, detailed enzymatic and receptor-based assays are crucial for confirming and quantifying the activity of this compound analogs. Research into structurally related thiazole compounds has revealed a wide array of enzymatic inhibitory activities.

One of the most significant findings for a compound structurally analogous to the subject of this article, 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole, is its potent inhibition of tubulin polymerization. nih.gov This activity is comparable to that of the well-known antimitotic agent combretastatin (B1194345) A-4 (CA-4). nih.gov Further studies have indicated that this inhibition occurs through interaction with the colchicine (B1669291) binding site on tubulin. nih.gov Given the structural similarities, it is plausible that this compound and its analogs could also function as antimicrotubule agents.

In addition to effects on cytoskeletal proteins, various thiazole derivatives have demonstrated inhibitory activity against a range of kinases, which are key regulators of cellular signaling pathways. Kinase inhibitor screening has revealed that substituted thiazoles can target enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E. nih.gov The specific kinase inhibitory profile of this compound itself remains to be fully elucidated through comprehensive screening.

Furthermore, studies on other thiazole-containing molecules have shown inhibition of enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX), suggesting that analogs of this compound could potentially modulate these targets as well. The table below summarizes the enzymatic and receptor-modulating activities observed for various thiazole derivatives, providing a predictive framework for the potential targets of this compound.

Table 1: Reported Enzymatic and Receptor Targets of Thiazole Analogs

| Target Class | Specific Target | Type of Modulation |

|---|---|---|

| Cytoskeletal Protein | Tubulin | Inhibition of polymerization nih.gov |

| Protein Kinase | EGFR, VEGFR-2, BRAFV600E | Inhibition nih.gov |

| Hydrolase | Acetylcholinesterase (AChE) | Inhibition |

| Oxidoreductase | Cyclooxygenase (COX) | Inhibition |

Cellular Pathway Perturbation Analysis and Phenotypic Screening

To understand the broader biological consequences of target engagement, researchers employ cellular pathway perturbation analysis and phenotypic screening. These approaches assess the effects of compounds on whole cells or organisms, providing insights into the functional outcomes of their molecular interactions.

For the antimicrotubule agent 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole, treatment of cancer cell lines resulted in cell cycle arrest at the G2-M phase, a hallmark of compounds that interfere with mitotic spindle formation. nih.govnih.gov This cellular phenotype is a direct consequence of the inhibition of tubulin polymerization. nih.govnih.gov Such findings suggest that if this compound analogs also target tubulin, they would be expected to induce similar effects on the cell cycle.

Phenotypic screening of libraries containing diverse thiazole derivatives has been utilized to identify compounds with specific cellular effects, such as antimicrobial or anticancer activity. researchgate.net This approach does not require prior knowledge of the molecular target and can uncover novel mechanisms of action. For instance, phenotypic screens have identified thiazole-containing compounds that are effective against multidrug-resistant cancer cells. nih.gov The specific cellular pathways perturbed by this compound would depend on its primary molecular target(s) and could be elucidated through techniques such as gene expression profiling and phosphoproteomics.

Binding Mode Analysis via Biochemical and Biophysical Techniques

Understanding how a compound physically interacts with its target is fundamental to elucidating its mechanism of action and for guiding further drug development. Biochemical and biophysical techniques are employed to characterize these binding events at a molecular level.

For the 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole analog, competitive binding assays demonstrated that it inhibits the binding of [3H]colchicine to tubulin, confirming its interaction with the colchicine site. nih.gov Molecular docking studies have further supported this finding, providing a computational model of how the thiazole derivative fits into this specific pocket on the tubulin protein. nih.gov These studies highlight the importance of the pyrrolidinyl group at the C-2 position of the thiazole ring for potent activity. nih.gov

While direct biophysical data for this compound is limited, the principles of its interaction with potential targets can be inferred from studies on similar molecules. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) could be used to determine the precise binding orientation, affinity, and kinetics of its interaction with purified target proteins. Such analyses would be critical in confirming direct target engagement and in understanding the structure-activity relationships of this class of compounds.

Exploration of Multi-Targeting Mechanisms of Action

The concept of "one drug, one target" has been increasingly challenged by the observation that many effective drugs exert their therapeutic effects by interacting with multiple targets. Thiazole derivatives, given their diverse biological activities, are prime candidates for possessing multi-targeting mechanisms of action.

Several studies have highlighted the potential for thiazole-based compounds to act as multi-kinase inhibitors. nih.gov By simultaneously inhibiting multiple kinases involved in cancer cell proliferation and survival, these compounds may offer a more robust therapeutic effect and a lower likelihood of developing drug resistance. For example, certain thiazole analogs have been shown to inhibit both EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis. nih.gov

The ability of a single compound to modulate different classes of targets, such as kinases and cytoskeletal proteins, would also constitute a multi-targeting mechanism. If this compound or its analogs were found to inhibit both tubulin polymerization and specific protein kinases, this would represent a powerful combination of anti-cancer activities. The exploration of such multi-targeting capabilities is an active area of research for many heterocyclic scaffolds, including thiazoles. A comprehensive profiling of this compound against a broad panel of kinases and other cancer-relevant targets would be necessary to fully map its potential as a multi-targeted agent.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole |

| Combretastatin A-4 (CA-4) |

Preclinical in Vitro Biological Evaluation and Efficacy Studies of 2 Bromo 5 Pyrrolidin 1 Ylmethyl Thiazole Analogs

Antimicrobial Activity: Bacterial and Mycobacterial Growth Inhibition

Analogs of 2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole, specifically polysubstituted 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks, have been synthesized and evaluated for their antimicrobial properties. ua.esmersin.edu.tr These studies reveal that the biological activity of these compounds is influenced by the substituents on the pyrrolidine (B122466) and thiazole (B1198619) rings. ua.esmersin.edu.tr

Research into a series of these analogs demonstrated moderate antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. ua.esmersin.edu.tr Furthermore, these compounds exhibited promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv. ua.esmersin.edu.tr The efficacy of these analogs was found to be dependent on the specific chemical groups attached to the core structure. ua.esmersin.edu.tr For instance, analogs featuring p-chlorophenyl, methoxycarbonyl, and 3-indolylmethyl substituents on the pyrrolidine ring showed notable activity. ua.esmersin.edu.tr

Table 1: In Vitro Antimicrobial Activity of 2-(Pyrrolidin-1-yl)thiazole Analogs

| Compound Analog | Test Organism | MIC (µg/mL) |

|---|---|---|

| Analog 6f | M. tuberculosis H37Rv | 31.25 |

| Analog 6j | M. tuberculosis H37Rv | 20 |

| Analog 6o | M. tuberculosis H37Rv | 0.24-62.5 |

| Analog 7k | M. tuberculosis H37Rv | 3.90-7.81 |

| Analog 7l | M. tuberculosis H37Rv | 3.90-7.81 |

| Analog 7m | M. tuberculosis H37Rv | 3.90-7.81 |

| Analog 7n | M. tuberculosis H37Rv | 31.25 |

| Analog 7o | M. tuberculosis H37Rv | 0.24-62.5 |

| Analog 9o | M. tuberculosis H37Rv | 0.24-62.5 |

| Various Analogs | S. aureus, E. coli, A. baumannii, B. subtilis, A. hydrophila | 62.5 - 500 |

MIC (Minimum Inhibitory Concentration) values are presented as ranges where applicable. Data is sourced from studies on polysubstituted 2-(pyrrolidin-1-yl)thiazole frameworks. ua.esmersin.edu.tr

The evaluation of 2-(pyrrolidin-1-yl)thiazole analogs has included testing against drug-susceptible strains of various bacteria. ua.esmersin.edu.tr Studies have reported moderate activity against standard bacterial strains such as Staphylococcus aureus (ATCC 25925), Escherichia coli (ATCC 25923), Acinetobacter baumannii (ATCC 02026), Bacillus subtilis (ATCC 6633), and Aeromonas hydrophila (ATCC 95080). mersin.edu.tr

In the context of drug-resistant strains, these analogs have shown significant promise, particularly against Mycobacterium tuberculosis H37Rv. ua.esmersin.edu.tr The activity of some of these compounds was found to be comparable or even better than the reference drug ethambutol. ua.es This suggests that the 2-(pyrrolidin-1-yl)thiazole scaffold could be a valuable starting point for the development of new agents to combat tuberculosis. ua.esmersin.edu.tr

While the precise mechanism of action for this compound and its immediate analogs has not been definitively elucidated in the available literature, the broader class of compounds containing thiazole and pyrrolamide moieties are known to target bacterial DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. nih.gov Inhibition of this enzyme disrupts DNA synthesis, ultimately leading to bacterial cell death. Given the structural similarities, it is plausible that the antimicrobial and antimycobacterial effects of 2-(pyrrolidin-1-yl)thiazole analogs are mediated through the inhibition of DNA gyrase. However, further experimental verification is required to confirm this hypothesis for this specific class of compounds.

Anti-inflammatory and Immunomodulatory Activities

The thiazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Analogs of this compound have been investigated for their ability to modulate key pathways in the inflammatory response.

A primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Numerous studies have highlighted the potential of thiazole-containing compounds as inhibitors of COX-1 and COX-2. For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were evaluated for their inhibitory potential against COX-1 and COX-2 enzymes, identifying a potent and selective COX-2 inhibitor. Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) have been shown to be selective inhibitors of COX-2. The substitution pattern on the thiazole ring plays a crucial role in determining the potency and selectivity of COX inhibition. For example, the introduction of bulky and lipophilic substituents on hybrid molecules with thiazole has been associated with good COX-2 inhibitory potency.

In the context of LOX inhibition, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct 5-LOX inhibitors. Structure-activity relationship (SAR) studies revealed that specific substitutions on the aryl rings are critical for potent LOX inhibition. Furthermore, some 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives have demonstrated notable inhibitory activity against 15-LOX.

The following table summarizes the COX and LOX inhibitory activities of various thiazole analogs.

| Compound Class | Target | Key Findings |

| 5,6-diarylimidazo[2,1-b]thiazole derivatives | COX-2 | Identified as potent, orally active, and selective inhibitors of the COX-2 enzyme. |

| 4-substituted thiazole analogues of indomethacin | COX-2 | Found to be selective inhibitors of COX-2 with only moderate COX-1 activity. |

| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | 5-LOX | Identified as direct 5-LOX inhibitors, with SAR studies highlighting key substitutions for potency. |

| 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives | 15-LOX | Showed potent inhibition of 15-LOX, with some compounds being more potent than the reference drug quercetin. |

While direct studies on the cytokine modulation properties of this compound are limited, research on structurally related heterocyclic compounds provides insights into potential activities. For example, a series of pyrrolo[2,3-d]pyrimidone nucleosides were found to modulate cytokine production in human T cells. nih.gov Specifically, certain analogs demonstrated a significant enhancement of Type 2 cytokines like IL-4 and IL-5, while concurrently suppressing Type 1 cytokines such as IFN-γ, IL-2, and TNF-α. nih.gov This suggests that thiazole-containing structures could potentially influence the immune response by shifting the cytokine balance, an area that warrants further investigation for this compound and its analogs.

Other Significant Preclinical Biological Activities

Thiazole derivatives have been explored for a variety of other therapeutic applications beyond their anti-inflammatory effects.

Antiviral Activity: The thiazole nucleus is a common feature in a number of compounds with antiviral properties. nih.gov For instance, certain 2-aminothiazole (B372263) derivatives have shown activity against a range of viruses. nih.gov N-acetyl 4,5-dihydropyrazole derivatives containing a thiazole moiety were found to be active against the vaccinia virus. A review of patent literature highlights that thiazole derivatives have been reported to inhibit viruses such as influenza, coronaviruses, herpes viruses, and hepatitis B and C. nih.gov

Antidiabetic Activity: Several classes of thiazole derivatives have demonstrated potential as antidiabetic agents. nih.govnih.gov Thiazolidinediones, which feature a saturated thiazole ring, are a known class of drugs used in the management of type 2 diabetes. nih.gov More recent research has explored other thiazole-containing compounds for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.gov For example, certain hydrazine-thiazole derivatives have shown promising in vitro antioxidant activity and a protective role in diabetic animal models.

Neuroprotective Activity: The neuroprotective potential of thiazole derivatives is an emerging area of research. nih.gov Studies have shown that some thiazole sulfonamides can protect neuronal cells from damage induced by neurotoxins. nih.gov The proposed mechanism for this neuroprotection involves the activation of sirtuin 1 (SIRT1), which is linked to cell longevity. nih.gov Furthermore, certain thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Assessment of Selectivity and Off-Target Effects in Preclinical Models

The selectivity of a drug candidate is crucial for minimizing off-target effects and ensuring a favorable safety profile. For thiazole derivatives acting as COX inhibitors, selectivity for COX-2 over COX-1 is often a key objective to reduce gastrointestinal side effects associated with non-selective NSAIDs. Preclinical evaluations of various thiazole analogs have demonstrated varying degrees of selectivity. nih.gov

Beyond COX selectivity, the broader off-target profile of thiazole derivatives is an important consideration. For kinase inhibitors, which can sometimes feature a thiazole core, undesired cross-reactivities with other kinases can lead to side effects. nih.gov Rational drug design strategies, such as the use of molecular filters, are being explored to improve the selectivity of kinase inhibitors and edit out deleterious side effects. nih.gov

In the context of other biological activities, the potential for off-target effects remains an area of active investigation. For example, while some thiazole derivatives show promising antiviral or antidiabetic effects, their interactions with other cellular targets need to be thoroughly characterized in preclinical models to identify any potential liabilities.

Computational Chemistry and in Silico Modeling for 2 Bromo 5 Pyrrolidin 1 Ylmethyl Thiazole Research

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies have been published for 2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole. This type of simulation is used to predict how a ligand, such as the compound , might bind to the active site of a protein or other biological target.

There is no available data predicting the binding affinities (often expressed as binding energy in kcal/mol) or the specific orientations that this compound would adopt within a protein's binding pocket.

Without molecular docking studies, there is no information on the key amino acid residues that this compound might interact with, nor are there any analyses of potential hydrogen bonding networks that would be crucial for stabilizing the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been specifically developed or reported for a series of compounds that includes this compound. QSAR studies establish a mathematical relationship between the chemical structures of a group of compounds and their biological activity.

There are no predictive models in the literature that can be used to estimate the biological activity of this compound based on its structure.

As no QSAR studies have been performed, there is no identification of the specific physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric factors) of this compound that would be critical for its biological efficacy.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations are used to understand the movement of atoms and molecules over time, providing insights into the conformational flexibility of a compound and the stability of its interaction with a biological target. Consequently, there is no information regarding its conformational landscape or the stability of its binding in a dynamic environment.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used approach for calculating properties like molecular geometry, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost. researchgate.net For this compound, DFT calculations can elucidate its fundamental electronic characteristics and predict its chemical reactivity.

DFT studies typically focus on several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.netnih.gov

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is crucial for understanding how the molecule will interact with other molecules, including biological receptors or reactants. For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen of the pyrrolidine (B122466) ring, indicating sites susceptible to electrophilic attack.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can also be derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's reactivity and stability. researchgate.net For instance, the bromine atom acts as an electron-withdrawing group, influencing the electron density across the thiazole ring, while the pyrrolidin-1-ylmethyl group is generally electron-donating. DFT calculations can precisely quantify these electronic effects and predict the most likely sites for electrophilic or nucleophilic substitution. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Thiazole | -6.58 | -0.45 | 6.13 | 1.61 |

| 2-Bromothiazole | -6.75 | -1.12 | 5.63 | 1.95 |

| This compound | -6.21 | -0.98 | 5.23 | 3.42 |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound, a pharmacophore model could be developed based on its known biological activity or by studying its binding mode within a known protein target. The key features of this molecule would likely include:

The nitrogen atom in the thiazole ring as a hydrogen bond acceptor.

The pyrrolidine ring as a hydrophobic feature.

The nitrogen atom of the pyrrolidine as a potential hydrogen bond acceptor or as a basic center.

The aromatic thiazole ring itself, which can participate in π-π stacking interactions.

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.gov Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. This in silico approach allows researchers to rapidly screen millions of compounds and prioritize a smaller, more manageable number for experimental testing, significantly accelerating the discovery of new ligands. nih.govjddtonline.infonih.gov

The process typically involves several steps. First, a large compound library, such as the ZINC database, is prepared. nih.gov Then, the pharmacophore model is used to filter this library, retaining only those molecules that possess the defined features in the correct spatial arrangement. The resulting "hits" are often subjected to further refinement using techniques like molecular docking, which predicts the binding orientation and affinity of a ligand to its target protein. nih.govdoaj.org The compounds are then ranked based on various scoring functions, and the top-ranked candidates are selected for synthesis and biological evaluation. Studies on other thiazole derivatives have successfully used this approach to identify potential inhibitors for targets such as Pseudomonas aeruginosa LasR quorum sensing and various cancer-related proteins. nih.govdoaj.org

| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| ZINC12345678 | 0.95 | -9.8 | H-bond with Arg120, Hydrophobic contact with Leu89 |

| ZINC23456789 | 0.92 | -9.5 | H-bond with Ser530, π-π stacking with Tyr355 |

| ZINC34567890 | 0.88 | -9.1 | H-bond with Arg120, Hydrophobic contact with Val116 |

| ZINC45678901 | 0.85 | -8.7 | Hydrophobic contact with Ile523, π-π stacking with Phe518 |

Future Research Directions and Translational Perspectives for 2 Bromo 5 Pyrrolidin 1 Ylmethyl Thiazole Analogs

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-haloketones. ontosight.ai While effective, these conventional approaches often utilize harsh reagents and generate significant chemical waste, prompting a shift towards more environmentally benign and sustainable practices. acs.orgresearchgate.net Future research into the synthesis of 2-bromo-5-(pyrrolidin-1-ylmethyl)thiazole analogs should prioritize the adoption of green chemistry principles. researchgate.netnih.gov

Several innovative techniques are being explored for the synthesis of thiazole derivatives, offering advantages in terms of efficiency, scalability, and environmental impact. researchgate.netnih.gov These include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields in the synthesis of thiazole-containing compounds. nih.gov

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. ontosight.ainih.gov

Multi-component Reactions (MCRs): These one-pot reactions, where multiple starting materials react to form a single product, offer high atom economy and reduce the need for purification of intermediates. ontosight.ainih.gov

Green Solvents and Catalysts: The use of environmentally friendly solvents, such as water or polyethylene (B3416737) glycol (PEG), and recyclable catalysts can significantly reduce the environmental footprint of synthetic processes. ontosight.airesearchgate.net For instance, the use of a recyclable chitosan (B1678972) hydrogel biocatalyst has been shown to be effective in the eco-friendly synthesis of thiazole derivatives. nih.gov

A key future direction will be the development of a one-pot, metal-free synthesis for 2,5-disubstituted thiazoles, potentially starting from readily available N-substituted α-amino acids. globalresearchonline.netnih.govresearchgate.net Such a method would bypass the need for complex starting materials and harsh conditions, making the synthesis of a diverse library of this compound analogs more efficient and sustainable.

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. | Reduced reaction times, higher yields, improved purity. | nih.gov |

| Ultrasonic Irradiation | Employs high-frequency sound waves to promote chemical reactions. | Enhanced reaction rates, energy efficiency, milder conditions. | ontosight.ainih.gov |

| Multi-component Reactions | Multiple reactants combine in a single step to form the product. | High atom economy, reduced waste, operational simplicity. | ontosight.ainih.gov |

| Green Solvents/Catalysts | Use of environmentally benign solvents (e.g., water) and recyclable catalysts. | Reduced environmental impact, improved safety, potential for catalyst reuse. | ontosight.airesearchgate.netnih.gov |

Investigation into Undiscovered Biological Targets and Disease Indications

Thiazole and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. acs.orgresearchgate.netnih.gov Analogs of this compound have been primarily investigated as kinase inhibitors and for their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.netnih.govnih.govmdpi.com However, the therapeutic potential of this scaffold is likely much broader.

Future research should aim to explore novel biological targets and disease indications for these analogs. A systematic approach to screening a library of this compound derivatives against a diverse panel of biological targets could uncover unexpected activities. Potential areas for investigation include:

Infectious Diseases: Given the known antimicrobial properties of thiazoles, analogs could be screened against a range of bacterial and fungal pathogens, including drug-resistant strains. ontosight.ainih.gov Potential targets could include enzymes essential for microbial survival, such as tyrosyl-tRNA synthetase and DNA gyrase. ontosight.ai

Oncology: Beyond kinase inhibition, thiazole derivatives have shown promise as anticancer agents by targeting other pathways, such as tubulin polymerization and receptor tyrosine kinases like EGFR and VEGFR-2. nih.govnih.govnih.gov Exploring the effects of these analogs on cell cycle regulation, apoptosis, and angiogenesis could reveal new therapeutic opportunities.

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of some thiazole compounds suggest their potential in treating chronic inflammatory conditions. researchgate.net Investigation into their effects on key inflammatory mediators and signaling pathways is warranted.

Central Nervous System (CNS) Disorders: While Alzheimer's disease is a key focus, the neuroprotective potential of these analogs could be relevant for other neurodegenerative conditions like Parkinson's disease or amyotrophic lateral sclerosis. acs.orgnih.gov

| Disease Area | Potential Biological Targets | Therapeutic Rationale | Reference |

|---|---|---|---|

| Infectious Diseases | Tyrosyl-tRNA synthetase, DNA gyrase, Sterol 14-alpha demethylase | Inhibition of essential microbial enzymes to combat bacterial and fungal infections. | ontosight.ai |

| Oncology | EGFR, VEGFR-2, Tubulin, Cyclin-dependent kinases | Interference with cancer cell proliferation, angiogenesis, and microtubule dynamics. | nih.govnih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Pro-inflammatory cytokines | Modulation of inflammatory pathways to treat chronic inflammatory conditions. | researchgate.netresearchgate.net |

| Neurodegenerative Diseases | Cholinesterase, Beta-secretase-1 (BACE-1), Glycogen synthase kinase-3β (GSK-3β) | Targeting multiple pathways involved in the pathogenesis of Alzheimer's and other neurodegenerative diseases. | researchgate.netnih.govmdpi.com |

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize potential side effects of this compound analogs, the development of prodrugs and targeted delivery systems represents a crucial future direction. Prodrugs are inactive or less active molecules that are converted into the active drug within the body, which can improve pharmacokinetic properties such as absorption, distribution, and metabolism. nih.govmdpi.com

Prodrug strategies for thiazole analogs could involve modifying the core structure with biocompatible moieties that are cleaved by specific enzymes at the target site. mdpi.com For example, ester or amide linkages could be introduced to improve solubility or membrane permeability. mdpi.com Thiazolidine prodrugs have also been explored as a means to deliver thiol-containing parent compounds with reduced toxicity. nih.gov

Targeted delivery systems aim to concentrate the drug at the site of action, thereby increasing its efficacy and reducing systemic exposure. Nanoparticle-based drug delivery systems have shown significant promise for delivering hydrophobic chemotherapeutic compounds, including thiazole derivatives, to tumor tissues. ontosight.ai Polymeric nanoparticles, such as those based on polyethylene glycol (PEG), can encapsulate the drug, improve its solubility, and prolong its circulation time. ontosight.ai Furthermore, these nanoparticles can be functionalized with targeting ligands that bind to specific receptors overexpressed on cancer cells, leading to enhanced cellular uptake. globalresearchonline.net

Future research in this area should focus on designing and synthesizing novel prodrugs of this compound analogs and exploring their encapsulation in various nanoparticle formulations for targeted delivery in preclinical models of relevant diseases.

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. researchgate.net The thiazole scaffold is an attractive building block for FBDD due to its presence in a wide range of biologically active compounds and its favorable physicochemical properties. ontosight.ainih.gov

The this compound core structure is well-suited for an FBDD approach. A library of small, fragment-sized thiazole analogs can be synthesized and screened against various therapeutic targets. The pyrrolidinylmethyl group at the 5-position provides a vector for "fragment growing," where the initial hit is elaborated to improve its potency and selectivity. The bromine atom at the 2-position offers a handle for "fragment linking," where two different fragments that bind to adjacent sites on the target can be connected.

A key consideration in using thiazoles in FBDD is the potential for non-specific activity, as some derivatives, particularly 2-aminothiazoles, are known to be frequent hitters in screening campaigns. ontosight.airesearchgate.net Therefore, a rigorous hit validation process is essential to ensure that any identified fragments have a specific and well-defined mode of action. acs.orgresearchgate.net This can be achieved through a combination of biochemical and biophysical assays. researchgate.net

The integration of FBDD with this compound analogs could accelerate the discovery of novel drug candidates for a variety of diseases by providing a systematic and efficient way to explore the chemical space around this privileged scaffold.

Application as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. researchgate.net The this compound scaffold can serve as a versatile starting point for the development of novel chemical probes.

By incorporating reporter groups, such as fluorescent dyes or affinity tags, into the thiazole structure, it is possible to create probes for a variety of applications, including:

Target Identification and Validation: Photoaffinity labeling probes can be designed to covalently bind to their target protein upon photoactivation, allowing for its identification and subsequent validation as a therapeutic target.

Cellular Imaging: Fluorescently labeled thiazole analogs can be used to visualize the subcellular localization and dynamics of their target, providing insights into its biological function. Benzothiazole derivatives, for instance, have been used to construct fluorescent probes for detecting specific analytes in living cells. researchgate.net

Mechanism of Action Studies: Probes can be used to study the downstream effects of target engagement and to elucidate the mechanism of action of a drug.

The development of chemical probes based on the this compound scaffold would not only advance our understanding of the biological targets of these compounds but also provide valuable tools for the broader chemical biology community. For example, thiazole-based fluorescent probes have been developed for the detection of metal ions in biological and environmental samples. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-(pyrrolidin-1-ylmethyl)thiazole, and how are intermediates characterized?

Methodological Answer: A typical synthesis involves cyclocondensation of 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride in the presence of K₂CO₃ in chloroform, followed by refluxing with piperidine in toluene to form the pyrrolidine ring . Key intermediates are validated via melting point analysis, IR (to confirm functional groups like C=O), and NMR spectroscopy (to track proton environments, e.g., aromatic vs. aliphatic signals). Elemental analysis (C/H/N/S) ensures purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Identify thiazole protons (δ ~7–8 ppm) and pyrrolidine methylene groups (δ ~3–4 ppm). Discrepancies in integration ratios may indicate impurities .

- IR Spectroscopy : Confirm C-Br stretches (~550–600 cm⁻¹) and secondary amine N-H stretches (~3300 cm⁻¹) .

- X-ray crystallography : Resolve molecular conformation (e.g., envelope-shaped pyrrolidine ring) and intermolecular interactions (e.g., π-π stacking in crystal packing) .

Q. What analytical techniques are critical for purity assessment during synthesis?

Methodological Answer:

- HPLC : Monitor reaction progress and detect byproducts.

- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and S (±0.4% tolerance) .

- TLC : Use silica gel plates with ethyl acetate/hexane to track reaction completion .

Advanced Research Questions

Q. How can bromination efficiency be optimized in thiazole derivatives, and what factors lead to side reactions?

Methodological Answer: Bromination with N-bromosuccinimide (NBS) in DMF at 0–5°C minimizes side reactions (e.g., di-bromination). Kinetic studies via UV-Vis spectroscopy can track bromine consumption. Competing pathways (e.g., ring-opening) are mitigated by controlling temperature and stoichiometry .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?

Methodological Answer:

- Dose-Response Curves : Test multiple concentrations to distinguish true activity from cytotoxicity.

- Structural Analog Comparison : Compare this compound with analogs lacking the pyrrolidine group to isolate pharmacophores .

- Molecular Docking : Use software like AutoDock to predict binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How do solvent polarity and catalyst choice influence the yield of this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole’s bromine site. Catalysts like K₂CO₃ improve deprotonation efficiency, while Pd-based catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling for functionalized derivatives .

Q. What crystallographic data reveal about conformational flexibility and intermolecular interactions?

Methodological Answer: X-ray diffraction shows the pyrrolidine ring adopts an envelope conformation (puckering parameter Q = 0.27–0.28 Å), with dihedral angles (~36°) between thiazole and aryl rings. π-π interactions (3.75 Å between centroids) stabilize the crystal lattice .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Replace bromine with Cl, CF₃, or methyl groups to assess electronic effects .

- Biological Assays : Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays) to correlate substituents with activity .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data for thiazole derivatives?

Methodological Answer:

Q. Why do synthetic yields vary across studies using similar protocols?

Methodological Answer:

- Moisture Sensitivity : K₂CO₃ must be anhydrous; traces of water hydrolyze intermediates.

- Reaction Time : Extended reflux (>10 h) degrades heat-sensitive intermediates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.